2-Amino-3-hydroxyhexanoic acid

Descripción general

Descripción

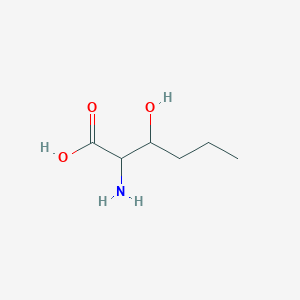

2-Amino-3-hydroxyhexanoic acid is a chemical compound with the molecular formula C6H13NO3 . It is used in the synthesis of aliphatic copolyesters .

Synthesis Analysis

The synthesis of 2-Amino-3-hydroxyhexanoic acid involves several steps. The key step is the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . L-Proline serves as a temporary tether which directs both the stereochemistry and the regiochemistry of the cycloaddition .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxyhexanoic acid is represented by the InChI code 1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) . This indicates the presence of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms in the molecule .

Chemical Reactions Analysis

Amino acids, including 2-Amino-3-hydroxyhexanoic acid, can act as both acids and bases due to their dipolar or zwitterionic nature . They can undergo various chemical reactions, including reactions with amines .

Physical And Chemical Properties Analysis

2-Amino-3-hydroxyhexanoic acid has a molecular weight of 147.17 and a melting point of 228-229 degrees Celsius . It is soluble in water and ethanol, which are polar solvents, and insoluble in non-polar solvents like benzene and ether .

Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

The compound “2-Amino-3-hydroxyhexanoic acid” can be synthesized from sorbic acid through an eight-step sequence . The key step in this process is the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . This process is significant as L-Proline serves as a temporary tether which directs both the stereochemistry and the regiochemistry of the cycloaddition .

Chemical Manufacturing

“2-Amino-3-hydroxyhexanoic acid” is available for bulk manufacturing, sourcing, and procurement . This suggests that it may be used in various chemical manufacturing processes, although the specific applications are not detailed .

Structural Modification in Drug Design

While not directly related to “2-Amino-3-hydroxyhexanoic acid”, the introduction of amino acids to certain compounds has been explored to enhance their antitumor activities and tumor targeting . It’s possible that “2-Amino-3-hydroxyhexanoic acid” could be used in a similar manner, although further research would be needed to confirm this.

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Amino-3-hydroxyhexanoic acid are not mentioned in the search results, there is a general trend in the field of biocatalysis towards the development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis, and computations related to these areas .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-3-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is L-asparaginase . This enzyme is produced by the bacterium Erwinia chrysanthemi .

Mode of Action

It is known that the compound interacts with its target, l-asparaginase

Biochemical Pathways

It’s known that amino acids are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .

Propiedades

IUPAC Name |

2-amino-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYPWROJNTIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967222 | |

| Record name | 3-Hydroxynorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxyhexanoic acid | |

CAS RN |

52773-82-7 | |

| Record name | NSC206280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxynorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.